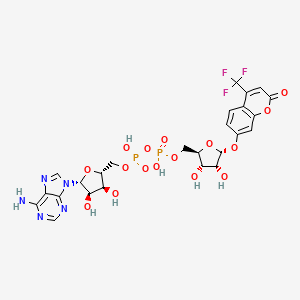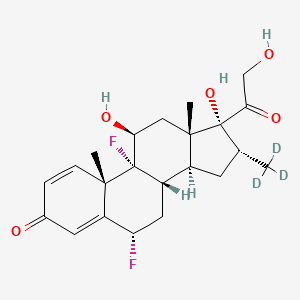
Flumethasone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flumethasone-d3 is a synthetic corticosteroid that is used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of flumethasone, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Flumethasone-d3 involves the incorporation of deuterium atoms into the flumethasone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Deuteration: The precursor is subjected to deuteration using deuterated reagents or solvents. This step ensures the incorporation of deuterium atoms into the molecule.
Functionalization: The deuterated intermediate is then functionalized to introduce the necessary functional groups, such as hydroxyl and keto groups, to form the final this compound molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Flumethasone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Flumethasone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of corticosteroids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: Utilized in the development and testing of pharmaceutical formulations and products.
Wirkmechanismus
Flumethasone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory, antipruritic, and vasoconstrictive effects of the compound. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Vergleich Mit ähnlichen Verbindungen
Flumethasone: The non-deuterated form of Flumethasone-d3, used for similar therapeutic purposes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: A corticosteroid similar to flumethasone, used in various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for the tracking and differentiation of the compound from its non-deuterated counterparts. This can be particularly useful in research settings where precise measurement and analysis are required.
Eigenschaften
Molekularformel |
C22H28F2O5 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |
InChI-Schlüssel |
WXURHACBFYSXBI-SLFSQGSYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


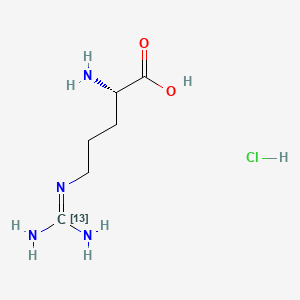
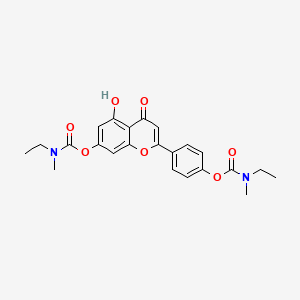

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
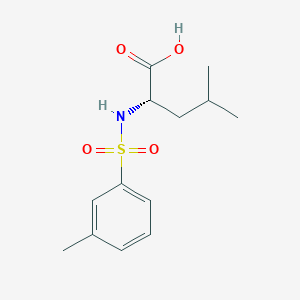
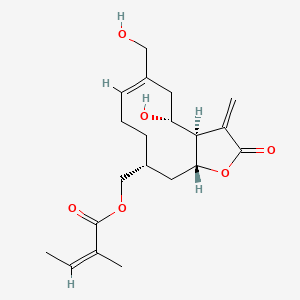
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
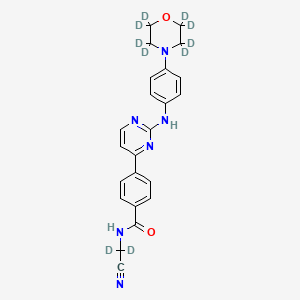


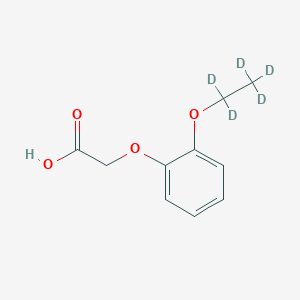
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

